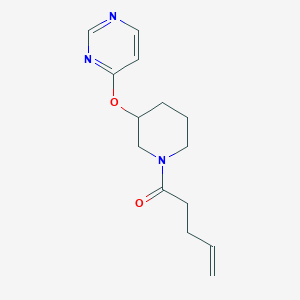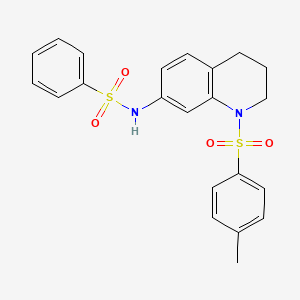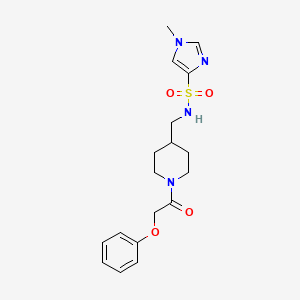
1-(3-(Pyrimidin-4-yloxy)pipéridin-1-yl)pent-4-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a chemical compound that features a pyrimidine ring linked to a piperidine ring via an ether linkage, with a pentenone chain attached to the piperidine nitrogen
Applications De Recherche Scientifique
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Materials Science: The compound is explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:
Formation of the Pyrimidin-4-yloxy Intermediate: This step involves the reaction of pyrimidine with an appropriate alcohol under basic conditions to form the pyrimidin-4-yloxy intermediate.
Piperidine Derivatization: The pyrimidin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the piperidin-1-yl derivative.
Attachment of the Pentenone Chain: Finally, the piperidin-1-yl derivative is reacted with a pentenone precursor under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pentenone moiety to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Mécanisme D'action
The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a shorter alkene chain.
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)but-3-en-1-one: This compound features a butenone chain instead of a pentenone chain.
Uniqueness
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of a pyrimidine ring, piperidine ring, and pentenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJLJSUQDCZYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)


